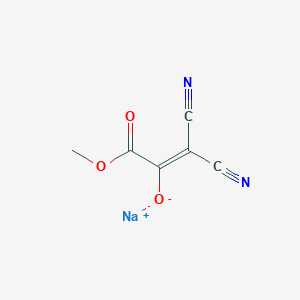![molecular formula C14H9N5O5 B2856665 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892759-30-7](/img/structure/B2856665.png)
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They exist in four regioisomeric forms: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . These compounds have been widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazoles often involves the reaction of a precursor compound with a suitable reagent. For example, one method for synthesizing a compound similar to the one you mentioned involved the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene, followed by partial oxidation with 35% H2O2 in concentrated H2SO4 .Molecular Structure Analysis
The molecular structure of oxadiazoles can be analyzed using various techniques such as single-crystal X-ray diffraction, multinuclear NMR (1H and 13C), IR, and MS spectra .Chemical Reactions Analysis
Oxadiazoles can undergo various chemical reactions. For instance, oxidative cyclocondensation of 4,4’-diamino-3,3’-bi-1,2,5-oxadiazole and isomeric 3(4)-amino-4(3)-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can be characterized using techniques such as differential scanning calorimetry (DSC) and thermogravimetric (TG) analysis . For example, a compound similar to the one you mentioned was reported to have a relatively high density (1.782 g/mL) and a low melting point (100 °C), making it attractive as a secondary explosive, oxidizer, and melt-castable explosive .Wissenschaftliche Forschungsanwendungen
Energetic Materials
Compounds with the 1,2,5-oxadiazole ring, such as the one in your compound, have been studied for their potential use in energetic materials . These materials, which include high explosives, often require compounds with high density and good thermal stability . The presence of the 1,2,5-oxadiazole ring in your compound could potentially make it suitable for such applications .
Secondary Explosive
The compound is structurally similar to another heterocyclic energetic compound, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF) . It has a relatively high density and a low melting point, which makes it very attractive as a secondary explosive, oxidizer, and melt-castable explosive .
Antimicrobial Activities
Some compounds that include a 1,2,4-oxadiazole ring have shown good antimicrobial activities . While the specific compound has not been tested, it’s possible that it could also have antimicrobial properties due to the presence of the 1,2,4-oxadiazol-5-yl group .
Anti-Trypanosomal Activity
Compounds with 1,2,4-oxadiazole rings have been studied for their potential anti-trypanosomal activity . Trypanosoma cruzi is a parasite that causes Chagas disease, and researchers are always looking for new compounds that can inhibit its growth .
Wirkmechanismus
Target of Action
The primary targets of the compound “3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one” are currently unknown. The compound belongs to the class of oxadiazoles, which are known to exhibit a wide range of biological activities . .
Mode of Action
Oxadiazoles, in general, are known to interact with various biological targets through different mechanisms, such as inhibition of enzymes, interaction with receptors, or disruption of cell membranes . The specific mode of action for this compound would depend on its primary target(s), which are currently unknown.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the affected biochemical pathways. Oxadiazoles can affect a variety of biochemical pathways depending on their specific targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structural similarity to other oxadiazoles, it may exhibit similar biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O5/c1-21-8-4-2-3-6-5-7(14(20)22-10(6)8)13-16-12(19-23-13)9-11(15)18-24-17-9/h2-5H,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOFBXRRBYIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)

![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)


![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)




![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)
![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)